molecular formula C16H27NO B2722293 2-(1-adamantyl)-N-tert-butylacetamide CAS No. 313521-25-4

2-(1-adamantyl)-N-tert-butylacetamide

Cat. No. B2722293
CAS RN: 313521-25-4
M. Wt: 249.398
InChI Key: WSEBBPYBPPBTPA-UHFFFAOYSA-N
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Description

Adamantane derivatives, such as “2-(1-adamantyl)-N-tert-butylacetamide”, are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids .


Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This gives adamantane derivatives their unique structural properties .


Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Scientific Research Applications

Synthesis and Reactivity

  • Arylpalladium(II) halide complexes containing adamantyl-di-tert-butylphosphine were synthesized and characterized, showcasing their potential in palladium-catalyzed cross-coupling reactions. These complexes demonstrated reactivity with nucleophiles, forming various organic products, indicating their utility in organic synthesis and the development of new catalytic processes (Stambuli, Bühl, & Hartwig, 2002).

Antitubercular Activity

  • A novel series of 1,2,3-triazole-adamantylacetamide hybrids were designed, synthesized, and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One of the compounds emerged as a promising lead, demonstrating significant activity and selectivity, highlighting the therapeutic potential of adamantylacetamide derivatives in treating tuberculosis (Addla et al., 2014).

Analgesic Properties

  • Adamantyl analogues of paracetamol were synthesized and evaluated for their analgesic properties. These analogues were found to inhibit the TRPA1 channel, contributing to their analgesic effects without affecting TRPM8 nor TRPV1 channels. This research opens new avenues for the development of analgesic drugs with improved efficacy and selectivity (Fresno et al., 2014).

Cholinesterase Inhibition

  • Study on adamantyl-based ester derivatives revealed their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the pathology of Alzheimer's disease. This research contributes to understanding how the adamantyl group can enhance pharmaceutical agents' efficacy in neurodegenerative diseases (Kwong et al., 2017).

Drug Resistance in Influenza

  • The incidence of adamantane resistance among influenza A viruses was assessed over a decade, revealing a significant increase in drug resistance. This highlights concerns about the use of adamantanes in treating influenza and underscores the importance of monitoring drug resistance to ensure effective antiviral therapies (Bright et al., 2005).

Future Directions

Adamantane derivatives are becoming increasingly popular due to their various pharmacological effects . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, research in this area is expected to continue and expand.

properties

IUPAC Name

2-(1-adamantyl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-15(2,3)17-14(18)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEBBPYBPPBTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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